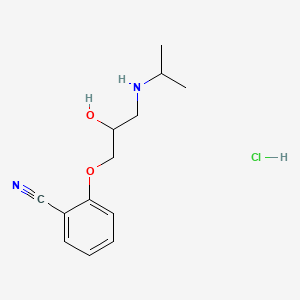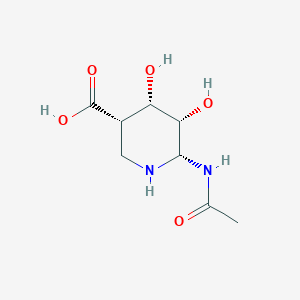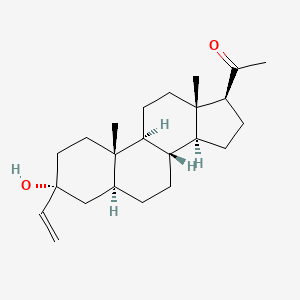
Boron oxide hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metaboric acid is a member of boric acids.
Scientific Research Applications
1. Biomedical Applications
Boron oxide hydroxide, as a two-dimensional (2D) nanomaterial, shows significant potential in biomedical fields. Its applications include drug/gene delivery systems, multimodal imaging, biosensing, antimicrobial agents, and tissue engineering. These 2D nanomaterials, such as hexagonal boron nitride and boron nanosheets, possess excellent physical, chemical, optical, and biological properties (Hu et al., 2019).
2. Water Treatment
Boron oxide hydroxide-based materials, specifically layered double hydroxides (LDHs), have been effective in removing boron from water. These materials can remove boron contaminants through anion exchange, precipitation, and other mechanisms. This capability is significant given the toxicity of high boron concentrations to humans and animals (Theiss et al., 2013).
3. Catalysis
Boron oxide/hydroxide supported on oxidized activated carbon has been identified as an inexpensive and effective catalyst for oxidative dehydrogenation of propane. This discovery is notable for its activity and selectivity, comparable to boron nitride (Dorn et al., 2022).
4. Oxygen Evolution Reaction
Amorphous boron oxide coatings on NiCo-LDH nanosheet arrays have shown highly efficient performance in oxygen evolution reactions. This application is crucial for developing low-cost and efficient electrocatalysts (Sun et al., 2018).
5. Fire Retardancy
Boron oxide hydroxide has been used as a flame-retardant additive in materials such as thermoplastic polyurethane. Its performance has been compared favorably to conventional mineral fillers like aluminum trihydroxide and magnesium hydroxide, highlighting its effectiveness in enhancing fire resistance (Ozcelik et al., 2022).
properties
Product Name |
Boron oxide hydroxide |
|---|---|
Molecular Formula |
B3H5O7 |
Molecular Weight |
149.5 g/mol |
IUPAC Name |
[boronooxy(hydroxy)boranyl]oxyboronic acid |
InChI |
InChI=1S/B3H5O7/c4-1(5)9-3(8)10-2(6)7/h4-8H |
InChI Key |
PJVLTQOLISOGIB-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OB(O)OB(O)O |
synonyms |
oric acid boron oxide hydroxide orthoboric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1S,4aS,4bR,7R,8aS,10aS)-4b,7,8a,10a-tetramethyl-7-(4-methylpent-3-enyl)-2-propan-2-ylidene-3,4,4a,5,6,8,9,10-octahydro-1H-phenanthren-1-yl]propan-1-ol](/img/structure/B1243882.png)


![[1,2,4]Triazolo[1,5-a]quinoxaline](/img/structure/B1243888.png)







